Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-
Overview
Description
“Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-” is an organic compound with the molecular formula C14H17NO41. It’s a derivative of cyclopentanecarboxylic acid2.
Synthesis Analysis
The synthesis of cyclopentanecarboxylic acid derivatives can be achieved through various methods. For instance, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene2. However, the specific synthesis process for “Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure of “Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-” is not provided in the available resources.Chemical Reactions Analysis
The chemical reactions involving “Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-” are not explicitly mentioned in the available resources. However, as a derivative of cyclopentanecarboxylic acid, it may participate in reactions similar to other carboxylic acids2.Physical And Chemical Properties Analysis
“Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-” has a molecular weight of 263.29 g/mol1. Other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Supramolecular Self-Assembly
- Novel patterns of supramolecular self-assembly are facilitated by tetrameric R44(12) rings of C2 symmetry, as found in the crystal structures of related cyclopentanecarboxylic acids. This uncommon C2 symmetry in tetramers contributes to understanding patterns of close packing in crystal structures (Kălmăn et al., 2002).
Synthesis of Amino Acid Analogues
- Enantioselective synthesis of cyclopentanedicarboxylic amino acid, an L-glutamic acid analogue, demonstrates the compound's potential as a building block for novel organic compounds (Battistini et al., 2004).
Hydrogen Bonding in Crystal Structures
- Detailed analysis of hydrogen bonding patterns in the crystal structures of cyclopentanecarboxylic acid derivatives highlights diverse forms of supramolecular self-assembly. These insights can inform the design of new materials with tailored properties (Kălmăn et al., 2001).
Synthesis of Constrained Tryptophan Derivatives
- Cyclopentanecarboxylic acid derivatives have been used to synthesize conformationally constrained tryptophan analogues for peptide and peptoid conformation elucidation studies. This approach helps in understanding peptide structures and functions (Horwell et al., 1994).
Electrolytic Dissociation in Pharmaceutical Intermediates
- Cyclopentanedicarboxylic acids, used as pharmaceutical intermediates, exhibit unique properties in solution related to their electrolytic dissociation. Understanding these properties is crucial for their effective use in pharmaceutical applications (Kvaratskhelia et al., 2013).
Safety And Hazards
The safety and hazards associated with “Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-” are not provided in the available resources. It’s always important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for the study and application of “Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-” are not explicitly mentioned in the available resources. However, given its complex structure, it could be of interest in various fields of organic chemistry.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or experts in the field.
properties
IUPAC Name |
(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)11-7-4-8-12(11)15-14(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17)/t11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZVMVSTQZDUJQ-NEPJUHHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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